
N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a pyrrole moiety and a carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
This compound acts as an inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family . The compound inhibits the interaction between GATA3 and SOX4 .
Biochemical Pathways
The compound significantly suppresses Th2 cell differentiation without impairing Th1 cell differentiation . This action affects the Th2 cytokine production pathway, leading to the inhibition of the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . These effects could potentially modulate immune responses in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves the condensation of a thiophene derivative with a pyrrole derivative under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the thiophene derivative is reacted with a pyrrole derivative in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for development as an antimicrobial agent .
Enzyme Inhibition
this compound may function as an inhibitor of enzymes involved in critical metabolic pathways. For example, compounds with similar structures have been identified as inhibitors of xanthine oxidase, an enzyme linked to gout and other inflammatory conditions . This suggests potential therapeutic applications in managing such diseases.
Materials Science Applications
Organic Electronics
The unique electronic properties of thiophene derivatives position this compound as a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of this compound indicates that it can facilitate efficient electron mobility, making it suitable for device fabrication .
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing conjugated polymers. These polymers are essential for developing advanced materials with tailored electronic properties for use in sensors and flexible electronic devices. The incorporation of this compound into polymer matrices enhances their conductivity and stability under operational conditions .
Case Studies
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide include:
- N-phenyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- N,4-diphenyl-3-(1H-pyrrol-1-yl)furan-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable candidate for further research and development .
Biological Activity
N,4-diphenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cycloaddition and condensation techniques. The general synthetic route includes the formation of the pyrrole ring followed by the introduction of aryl groups and carboxamide functionalities.
2.1 Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. For instance, studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
2.2 Anticancer Activity
The compound exhibits notable anticancer activity in various cell lines. In A549 human lung adenocarcinoma cells, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The compound's structure-dependent activity suggests that modifications can enhance its efficacy.
Compound Modification | Viability (%) | Reference |
---|---|---|
Unmodified | 63.4 | |
3,5-Dichloro substitution | 21.2 | |
Ester form | 71.3 |
The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary studies suggest that it may interfere with cellular processes such as:
- Inhibition of DNA synthesis: Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Modulation of protein synthesis: The compound may affect ribosomal function or protein folding pathways.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrrole derivatives, this compound was evaluated against a panel of resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead compound in drug development .
Case Study 2: Anticancer Activity
A detailed investigation into the anticancer properties of this compound revealed that it induced apoptosis in A549 cells through the activation of caspase pathways. This study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, underscoring its therapeutic potential .
Properties
IUPAC Name |
N,4-diphenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(22-17-11-5-2-6-12-17)20-19(23-13-7-8-14-23)18(15-25-20)16-9-3-1-4-10-16/h1-15H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRKHTZARIGCQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.